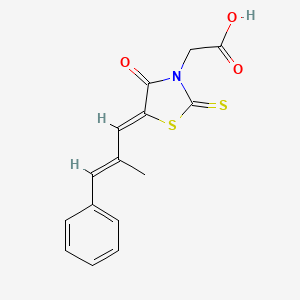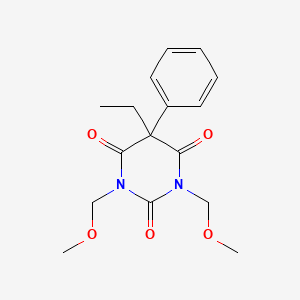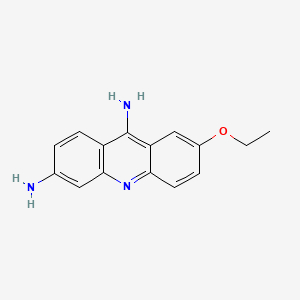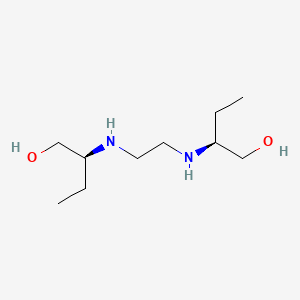
Gepirone
Übersicht
Beschreibung
Gepirone is a compound belonging to the azapirone class of drugs, primarily used as an antidepressant. It is marketed under the brand name Exxua and is known for its selective serotonin 5-HT1A receptor agonist properties . This compound was developed by Bristol-Myers Squibb in 1986 and later marketed by Fabre-Kramer Pharmaceuticals . It was approved for the treatment of major depressive disorder in the United States in September 2023 .
Wissenschaftliche Forschungsanwendungen
Gepirone has a wide range of scientific research applications:
Medicine: this compound is primarily used in the treatment of major depressive disorder.
Industry: This compound’s scalable synthesis makes it a valuable compound for pharmaceutical manufacturing.
Wirkmechanismus
The antidepressant effect of gepirone is primarily due to its modulation of serotonergic activity in the central nervous system. This compound acts as a partial agonist at the serotonin 5-HT1A receptor, which helps regulate mood and anxiety . Additionally, its active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further contributing to its therapeutic effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Gepirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the serotonin 5-HT1A receptors, where it acts as a partial agonist . This compound and its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine, exhibit binding affinities to these receptors, with Ki values of 38 nM and 58 nM, respectively . Additionally, the 1-PP metabolite binds to α2 receptors with a Ki value of 42 nM . These interactions modulate serotonergic activity in the central nervous system, contributing to its antidepressant effects.
Cellular Effects
This compound influences various cellular processes and cell types. It modulates cell signaling pathways by activating the serotonin 5-HT1A receptors, leading to changes in gene expression and cellular metabolism . This compound’s effects on cell function include alterations in neurotransmitter release, which can impact mood regulation and anxiety levels . The compound’s pro-sexual effects appear to be independent of its antidepressant and anxiolytic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective agonist activity at the serotonin 5-HT1A receptors . This interaction modulates serotonergic neurotransmission, leading to changes in the release of serotonin and other neurotransmitters . This compound’s active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further influencing neurotransmitter dynamics . These molecular interactions contribute to the compound’s antidepressant and anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time due to its pharmacokinetic properties. This compound is extensively metabolized, with its major metabolites present in higher concentrations than the parent compound . The extended-release formulation of this compound reduces peak-to-trough plasma level fluctuations, maintaining total drug exposure while reducing adverse events . Steady-state plasma concentrations are reached by day 2 during multiple-dose studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has shown antidepressant-like activity in several animal models, including the forced swimming test and the differential-reinforcement-of-low-rate response paradigm . Higher doses of this compound are associated with increased incidence of adverse events, such as dizziness and nausea . In rats, increased mortality and reduced body weight were observed at doses three times the maximum recommended human dose .
Metabolic Pathways
This compound is metabolized primarily by the enzyme CYP3A4, resulting in the formation of its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine . These metabolites exhibit pharmacological activity and contribute to the overall effects of this compound . The metabolic pathways involve interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with plasma proteins and other binding proteins . The apparent volume of distribution of this compound is approximately 94.5 L, with a plasma protein binding rate of 72% . The extended-release formulation of this compound ensures a more stable plasma concentration, reducing fluctuations and improving tolerability .
Subcellular Localization
The subcellular localization of this compound and its metabolites influences their activity and function. This compound primarily targets the serotonin 5-HT1A receptors located on the cell membrane . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, affecting its efficacy and interactions with other biomolecules .
Vorbereitungsmethoden
The synthesis of gepirone involves multiple steps. One of the primary methods includes the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to hydrazine hydrate to remove the phthalimide protecting group . The process is economically efficient and easily scalable for industrial production .
Analyse Chemischer Reaktionen
Gepirone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its major metabolites, such as 3’-OH-gepirone.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur at the piperazine ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Gepirone is often compared with other azapirone compounds such as buspirone and tandospirone. Unlike buspirone, which is used for generalized anxiety disorder, this compound is specifically approved for major depressive disorder . Tandospirone, another azapirone, is used in the treatment of anxiety and depression but has a different side effect profile . This compound’s unique mechanism of action and favorable side effect profile make it a valuable addition to the class of serotonin receptor agonists .
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83928-76-1 | |
| Record name | Gepirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Gepirone?
A1: this compound acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]
Q2: How does this compound's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?
A2: Research suggests that this compound acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]
Q3: What are the downstream effects of this compound's interaction with 5-HT1A receptors?
A3: this compound's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by this compound, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]
Q4: Does this compound interact with other neurotransmitter systems?
A4: Studies suggest that this compound may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of this compound. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound.
A6: The provided research papers primarily focus on this compound's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.
Q7: What is known about the stability of this compound?
A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of this compound. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.
A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to this compound.
Q8: How is this compound absorbed and what factors affect its bioavailability?
A8: Research indicates that this compound is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase this compound's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []
Q9: What are the primary metabolic pathways of this compound?
A9: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]
Q10: What is the impact of potent CYP3A4 inducers on this compound's pharmacokinetics?
A10: Co-administration of this compound with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of this compound and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []
Q11: Does this compound induce or inhibit CYP3A4 activity?
A11: this compound does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []
Q12: Does this compound affect lithium pharmacokinetics?
A12: Co-administration of this compound with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]
Q13: What is the preclinical evidence for this compound's efficacy in animal models of anxiety and depression?
A13: Preclinical studies have demonstrated that this compound exhibits anxiolytic effects in rodent models. [, , ] Additionally, this compound shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []
Q14: What is the clinical evidence for this compound's efficacy in treating major depressive disorder (MDD)?
A14: Several clinical trials have investigated this compound's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that this compound, particularly in extended-release formulations (this compound-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]
Q15: Does this compound demonstrate efficacy in treating anxiety disorders?
A15: Clinical trials have explored this compound's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []
Q16: Does this compound impact sexual function in individuals with depression?
A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, this compound-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)



![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)







